molecular formula C11H16FN B13002157 1-(4-Fluoro-3-methylphenyl)butan-1-amine

1-(4-Fluoro-3-methylphenyl)butan-1-amine

Cat. No.: B13002157
M. Wt: 181.25 g/mol
InChI Key: TZKBQGTYBMPRPN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FN It is a derivative of phenylbutanamine, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)butan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-methylbenzaldehyde.

    Grignard Reaction: The 4-fluoro-3-methylbenzaldehyde is then subjected to a Grignard reaction with butylmagnesium bromide to form 1-(4-fluoro-3-methylphenyl)butan-1-ol.

    Amination: The alcohol is then converted to the amine via a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenylbutanamines.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A structural analog with a pyrrolidine ring.

    4-Chloro-3-methylphenyl)-2-(methylamino)propan-1-one: Another analog with a chlorine substitution.

Uniqueness

1-(4-Fluoro-3-methylphenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H16FN/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11H,3-4,13H2,1-2H3

InChI Key

TZKBQGTYBMPRPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)F)C)N

Origin of Product

United States

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